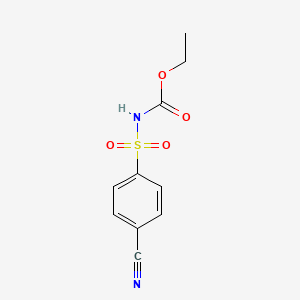

ethyl N-(4-cyanophenyl)sulfonylcarbamate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl N-(4-cyanophenyl)sulfonylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4S/c1-2-16-10(13)12-17(14,15)9-5-3-8(7-11)4-6-9/h3-6H,2H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPJUWXCHOPTBNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NS(=O)(=O)C1=CC=C(C=C1)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-(4-cyanophenyl)sulfonylcarbamate typically involves the reaction of ethyl carbamate with 4-cyanobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{C}_2\text{H}_5\text{O}\text{C}(\text{O})\text{NH}_2 + \text{C}_6\text{H}_4(\text{CN})\text{SO}_2\text{Cl} \rightarrow \text{C}_2\text{H}_5\text{O}\text{C}(\text{O})\text{NH}\text{SO}_2\text{C}_6\text{H}_4(\text{CN}) + \text{HCl} ]

Industrial Production Methods

Industrial production of ethyl N-(4-cyanophenyl)sulfonylcarbamate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl N-(4-cyanophenyl)sulfonylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the cyanophenyl group to an amine group.

Substitution: The sulfonylcarbamate moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like amines or thiols can react with the sulfonylcarbamate group under mild conditions.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted carbamates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Ethyl N-(4-cyanophenyl)sulfonylcarbamate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of ethyl N-(4-cyanophenyl)sulfonylcarbamate involves its interaction with specific molecular targets. The sulfonylcarbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The cyanophenyl group may also contribute to the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Physicochemical Properties

- 4-Chloro and 4-iodo substituents increase molecular weight and polarizability, with iodine contributing to higher steric bulk and logP (~3.5) .

- Electron-Donating Groups (4-CH₃):

Research Findings and Implications

- Structure-Activity Relationships (SAR): The 4-cyano substituent’s strong electron-withdrawing effect may improve binding to enzymes requiring polarized active sites, as seen in carbonic anhydrase inhibition . Chlorine and iodine substituents enhance halogen bonding but may introduce toxicity risks or metabolic instability .

- Synthetic Routes: 4-Cyanophenyl derivatives (e.g., glycine ethyl ester in ) are synthesized via acid-catalyzed reactions, suggesting analogous pathways for the sulfonylcarbamate .

Biologische Aktivität

Ethyl N-(4-cyanophenyl)sulfonylcarbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Ethyl N-(4-cyanophenyl)sulfonylcarbamate has a unique structure characterized by a sulfonylcarbamate group and a cyanophenyl moiety. This structure contributes to its reactivity and interaction with biological targets.

- Chemical Formula : C₉H₈N₂O₃S

- Molecular Weight : 216.24 g/mol

The biological activity of ethyl N-(4-cyanophenyl)sulfonylcarbamate is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonylcarbamate group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modulation. The presence of the cyanophenyl group enhances the compound's binding affinity due to its electronic properties.

Biological Activity

Research indicates that ethyl N-(4-cyanophenyl)sulfonylcarbamate exhibits several biological activities:

- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, particularly in pathways related to inflammation and cancer progression.

- Anticancer Properties : Preliminary studies suggest that it may possess anticancer properties, although further research is needed to elucidate its efficacy in various cancer models.

- Anti-inflammatory Effects : The compound has also shown promise in reducing inflammatory responses, which could make it a candidate for treating inflammatory diseases.

Comparative Analysis

To better understand the unique properties of ethyl N-(4-cyanophenyl)sulfonylcarbamate, it can be compared with similar compounds:

| Compound Name | Structure Features | Notable Biological Activity |

|---|---|---|

| Ethyl N-(4-nitrophenyl)sulfonylcarbamate | Nitro group instead of cyanophenyl | Antibacterial properties; less potent than cyanophenyl variant |

| Ethyl N-(4-methylphenyl)sulfonylcarbamate | Methyl group instead of cyanophenyl | Moderate enzyme inhibition; lower specificity |

Case Studies and Research Findings

Several studies have explored the biological activity of ethyl N-(4-cyanophenyl)sulfonylcarbamate:

- In Vitro Studies : Laboratory experiments have demonstrated that the compound inhibits specific enzymes involved in metabolic pathways associated with cancer cell proliferation. For instance, studies have shown significant inhibition rates against certain kinases that play a role in tumor growth.

- Animal Models : In vivo studies using animal models have indicated that administration of ethyl N-(4-cyanophenyl)sulfonylcarbamate resulted in reduced tumor sizes and inflammation markers, suggesting its potential as a therapeutic agent.

- Pharmacokinetics : Investigations into the pharmacokinetic properties of this compound indicate favorable absorption and distribution characteristics, which are essential for therapeutic efficacy. The compound's solubility and stability were assessed using various models, revealing promising results for further development.

Q & A

Q. How does the 4-cyanophenyl substituent influence the electronic properties and reactivity of ethyl N-(4-cyanophenyl)sulfonylcarbamate compared to its 4-methylphenyl analog?

- Methodology : Perform Hammett analysis using σₚ values (σₚ = +0.66 for CN vs. −0.17 for CH₃) to predict electron-withdrawing effects on sulfonylcarbamate stability. Compare hydrolysis rates in buffered solutions (pH 2–10) via HPLC. Use cyclic voltammetry to assess redox potentials, with the nitrile group expected to increase oxidative stability .

Q. What strategies can mitigate challenges in synthesizing high-purity ethyl N-(4-cyanophenyl)sulfonylcarbamate for crystallographic studies?

- Methodology : Recrystallize from ethanol/water (9:1) to remove unreacted sulfonic acid impurities. Use slow evaporation at 4°C for single-crystal growth. Validate crystal packing via X-ray diffraction (space group P2₁/c anticipated). Compare with structural data from N-(4-methoxyphenyl)carbamate analogs to identify key hydrogen-bonding motifs (e.g., N–H···O=S interactions) .

Data Analysis and Reproducibility

Q. How should researchers address variability in spectroscopic data for ethyl N-(4-cyanophenyl)sulfonylcarbamate reported across different laboratories?

- Methodology : Standardize NMR acquisition parameters (e.g., 500 MHz, CDCl₃ solvent, 256 scans). Use internal references (e.g., TMS for ¹H NMR) and calibrate IR instruments with polystyrene films. Share raw data repositories (e.g., Figshare) for cross-lab validation. Publish detailed experimental logs, including humidity/temperature during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.